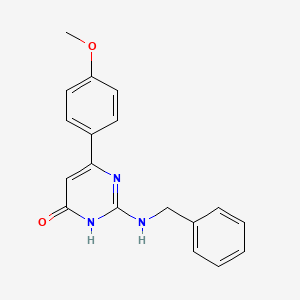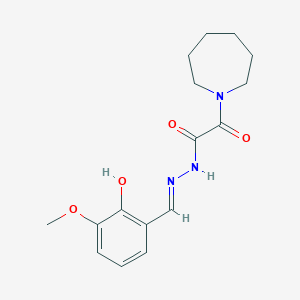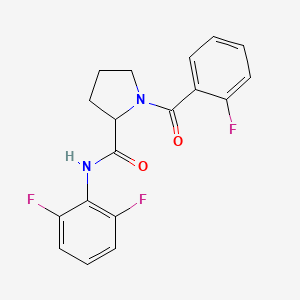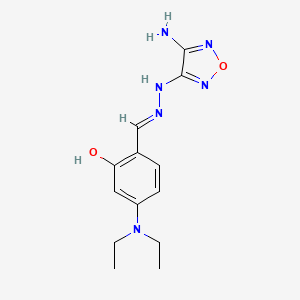![molecular formula C21H26N2O2 B6123684 N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic system of the brain. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, the compound is thought to reduce the rewarding effects of drugs of abuse, such as cocaine, and to alleviate the symptoms of schizophrenia and Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide are mainly related to its action on the dopamine D3 receptor. By blocking this receptor, the compound is thought to reduce the release of dopamine in the mesolimbic system, which is associated with the reward and motivation pathways in the brain. This reduction in dopamine release is thought to underlie the compound's potential therapeutic effects in addiction, schizophrenia, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise and targeted manipulation of this receptor. However, the compound's potency and selectivity may also pose a limitation, as it may require higher concentrations to achieve the desired effects, which may increase the risk of off-target effects.
Orientations Futures
For research on N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide include further investigation of its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. Additionally, research on the compound's pharmacokinetics and pharmacodynamics, as well as its effects on other neurotransmitter systems, may help to better understand its mechanism of action and potential therapeutic benefits. Finally, the development of novel analogs and derivatives of the compound may help to improve its potency, selectivity, and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves several steps, including the reaction of 4-methylbenzaldehyde with propylmagnesium bromide to form 1-(4-methylphenyl)propan-1-ol. The alcohol is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with 4-morpholinecarboxamide to yield the final product.
Applications De Recherche Scientifique
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has been investigated as a potential treatment for addiction, particularly cocaine addiction, as well as for schizophrenia and Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-20(17-6-4-16(2)5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUQTHVLLRBJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)propyl]-4-(morpholin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)